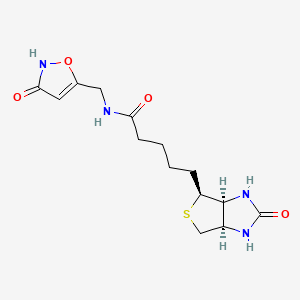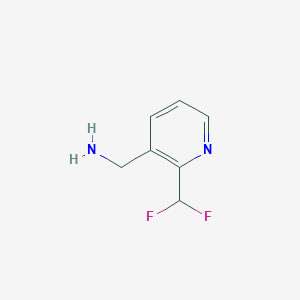
Muscimol Biotin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Muscimol Biotin is a compound that combines muscimol, a psychoactive alkaloid found in certain mushrooms, with biotin, a water-soluble B-vitamin. Muscimol is known for its potent effects on the central nervous system, acting as an agonist for the gamma-aminobutyric acid (GABA) receptors . Biotin, on the other hand, plays a crucial role in various metabolic processes, including the synthesis of fatty acids and glucose . The combination of these two compounds aims to leverage the unique properties of both muscimol and biotin for potential therapeutic and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Muscimol can be synthesized from ibotenic acid, which is naturally found in Amanita muscaria mushrooms. The conversion involves a decarboxylation reaction, typically achieved by drying the mushroom tissue, which facilitates the transformation of ibotenic acid to muscimol . The reaction conditions often include mild heating and an acidic or basic environment to optimize the yield.
Industrial Production Methods
Industrial production of muscimol involves the extraction of ibotenic acid from Amanita muscaria mushrooms, followed by its chemical conversion to muscimol. This process may include steps such as acid-base extraction, filtration, and purification to ensure a high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Muscimol undergoes several types of chemical reactions, including:
Oxidation: Muscimol can be oxidized to form various derivatives, although this is not a common reaction due to its structural stability.
Reduction: Reduction reactions are less common for muscimol, given its already reduced state.
Substitution: Muscimol can participate in substitution reactions, particularly at the amino group, to form various analogs and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving muscimol include acids, bases, and oxidizing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound and the desired reaction outcome .
Major Products Formed
The major products formed from the reactions involving muscimol include its various analogs and derivatives, which are often studied for their potential pharmacological properties .
Aplicaciones Científicas De Investigación
Muscimol Biotin has a wide range of scientific research applications, including:
Mecanismo De Acción
Muscimol primarily functions as an agonist for the GABA-A receptors in the central nervous system. By mimicking the inhibitory neurotransmitter GABA, muscimol activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Comparación Con Compuestos Similares
Similar Compounds
GABA: The primary inhibitory neurotransmitter in the brain, which muscimol mimics.
Ibotenic Acid: A precursor to muscimol, found in the same mushrooms.
Psilocybin: Another psychoactive compound found in different species of mushrooms, known for its hallucinogenic effects.
Uniqueness
Muscimol is unique due to its high affinity and specificity for GABA-A receptors, making it a valuable tool for studying GABAergic mechanisms. Unlike other similar compounds, muscimol’s effects are primarily sedative and hypnotic, with less pronounced hallucinogenic properties compared to compounds like psilocybin .
Propiedades
Fórmula molecular |
C14H20N4O4S |
|---|---|
Peso molecular |
340.40 g/mol |
Nombre IUPAC |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(3-oxo-1,2-oxazol-5-yl)methyl]pentanamide |
InChI |
InChI=1S/C14H20N4O4S/c19-11(15-6-8-5-12(20)18-22-8)4-2-1-3-10-13-9(7-23-10)16-14(21)17-13/h5,9-10,13H,1-4,6-7H2,(H,15,19)(H,18,20)(H2,16,17,21)/t9-,10-,13-/m0/s1 |
Clave InChI |
DYDMATLDYNSEBQ-KWBADKCTSA-N |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC3=CC(=O)NO3)NC(=O)N2 |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCC3=CC(=O)NO3)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
![Methyl 1-C-[4-Chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-beta-D-glucopyranoside](/img/structure/B13435627.png)

![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)



![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
